molecular formula C26H18F3N3O2 B10924255 (2E)-3-[5-(benzyloxy)-1H-indol-3-yl]-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide

(2E)-3-[5-(benzyloxy)-1H-indol-3-yl]-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide

Cat. No.: B10924255
M. Wt: 461.4 g/mol
InChI Key: MFAPHANICYBZPU-LDADJPATSA-N
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Description

(E)-3-[5-(BENZYLOXY)-1H-INDOL-3-YL]-2-CYANO-N~1~-[2-(TRIFLUOROMETHYL)PHENYL]-2-PROPENAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features an indole core, a cyano group, and a trifluoromethyl phenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-[5-(BENZYLOXY)-1H-INDOL-3-YL]-2-CYANO-N~1~-[2-(TRIFLUOROMETHYL)PHENYL]-2-PROPENAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the indole core, followed by the introduction of the benzyloxy group. The cyano group is then added through a cyanation reaction, and finally, the trifluoromethyl phenyl group is incorporated via a coupling reaction. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control, to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification techniques. Industrial methods may also explore alternative synthetic routes to reduce costs and improve sustainability.

Chemical Reactions Analysis

Types of Reactions

(E)-3-[5-(BENZYLOXY)-1H-INDOL-3-YL]-2-CYANO-N~1~-[2-(TRIFLUOROMETHYL)PHENYL]-2-PROPENAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.

    Substitution: The benzyloxy group can be substituted with other groups to create derivatives with different properties.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-[5-(BENZYLOXY)-1H-INDOL-3-YL]-2-CYANO-N~1~-[2-(TRIFLUOROMETHYL)PHENYL]-2-PROPENAMIDE is studied for its unique structural properties and potential as a building block for more complex molecules. Its reactivity and functional groups make it a valuable intermediate in organic synthesis.

Biology

Biologically, this compound may be explored for its interactions with biological molecules and potential as a pharmacophore

Medicine

In medicine, researchers may investigate the compound’s potential therapeutic effects, particularly in areas where indole derivatives have shown promise, such as anti-inflammatory, anticancer, and antimicrobial activities.

Industry

Industrially, the compound could be used in the development of new materials, agrochemicals, or as a precursor for other valuable chemicals.

Mechanism of Action

The mechanism of action of (E)-3-[5-(BENZYLOXY)-1H-INDOL-3-YL]-2-CYANO-N~1~-[2-(TRIFLUOROMETHYL)PHENYL]-2-PROPENAMIDE involves its interaction with specific molecular targets. The indole core may interact with enzymes or receptors, modulating their activity. The cyano and trifluoromethyl groups can influence the compound’s binding affinity and selectivity, affecting its overall biological activity. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-[5-(METHOXY)-1H-INDOL-3-YL]-2-CYANO-N~1~-[2-(TRIFLUOROMETHYL)PHENYL]-2-PROPENAMIDE
  • (E)-3-[5-(ETHOXY)-1H-INDOL-3-YL]-2-CYANO-N~1~-[2-(TRIFLUOROMETHYL)PHENYL]-2-PROPENAMIDE

Uniqueness

Compared to similar compounds, (E)-3-[5-(BENZYLOXY)-1H-INDOL-3-YL]-2-CYANO-N~1~-[2-(TRIFLUOROMETHYL)PHENYL]-2-PROPENAMIDE is unique due to the presence of the benzyloxy group, which can influence its chemical reactivity and biological activity. The trifluoromethyl group also imparts distinct properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for further research and development.

Properties

Molecular Formula

C26H18F3N3O2

Molecular Weight

461.4 g/mol

IUPAC Name

(E)-2-cyano-3-(5-phenylmethoxy-1H-indol-3-yl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide

InChI

InChI=1S/C26H18F3N3O2/c27-26(28,29)22-8-4-5-9-24(22)32-25(33)18(14-30)12-19-15-31-23-11-10-20(13-21(19)23)34-16-17-6-2-1-3-7-17/h1-13,15,31H,16H2,(H,32,33)/b18-12+

InChI Key

MFAPHANICYBZPU-LDADJPATSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=C3/C=C(\C#N)/C(=O)NC4=CC=CC=C4C(F)(F)F

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=C3C=C(C#N)C(=O)NC4=CC=CC=C4C(F)(F)F

Origin of Product

United States

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